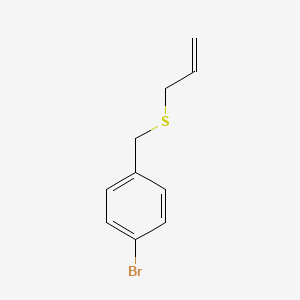

Allyl 4-bromobenzyl sulfide

Description

Current Standing of Organosulfur Compounds in Synthetic Organic Chemistry

Organosulfur compounds represent a vital class of molecules in the field of synthetic organic chemistry. mdpi.comnih.gov These compounds, characterized by at least one carbon-sulfur bond, are integral components in a wide array of pharmaceuticals, agrochemicals, and natural products. nih.gov The versatility of sulfur, with its various oxidation states, allows for a diverse range of chemical functionalities, including thioethers, sulfoxides, sulfones, and sulfonamides, making these compounds valuable scaffolds in medicinal chemistry. nih.govtandfonline.com

The significance of organosulfur compounds is underscored by their presence in numerous approved drugs and their role as key intermediates in the synthesis of complex molecules. nih.govtandfonline.com They are increasingly recognized for their substantial bioactivities, which include antioxidant, anticancer, and antimicrobial effects. frontiersin.org Ongoing research focuses on developing novel synthetic methodologies for creating these valuable compounds and exploring their therapeutic potential in treating a broad spectrum of diseases, including those related to oxidative stress and neurodegeneration. mdpi.comnih.govfrontiersin.org The development of efficient synthetic routes to access these molecules remains a key area of interest for organic chemists. tandfonline.com

Rationale for Investigating Allyl 4-bromobenzyl sulfide (B99878): A Chemical Compound of Interest

The investigation into Allyl 4-bromobenzyl sulfide is driven by the unique combination of its functional groups, which suggest its utility as a versatile building block in organic synthesis. Allylic sulfides, in general, are recognized as important synthetic intermediates. researchgate.net They have been identified as privileged substrates in powerful carbon-carbon bond-forming reactions such as olefin metathesis, demonstrating enhanced reactivity that is beneficial for complex molecule synthesis, including protein modifications. beilstein-journals.orgnih.govacs.org

The structure of this compound contains two key reactive sites. The allyl sulfide moiety can participate in a variety of transformations. For instance, it can undergo mdpi.comtandfonline.com-sigmatropic rearrangements, as seen in the Doyle-Kirmse reaction, which is a powerful method for creating new carbon-carbon bonds. nih.gov Furthermore, the carbon-sulfur bond can be formed through several synthetic strategies, including the reaction of thiols with allylic acetates or the cleavage of disulfide bonds followed by treatment with an allylic bromide. researchgate.netorganic-chemistry.org

The presence of the 4-bromobenzyl group provides an additional site for chemical modification. The bromine atom on the aromatic ring can be readily transformed through various cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. This dual functionality makes this compound a potentially valuable intermediate for the synthesis of more complex and functionally diverse molecules for various research applications.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 729598-32-7 |

| Molecular Formula | C₁₀H₁₁BrS |

| Molecular Weight | 243.16 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(prop-2-enylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrS/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIFQOUHVMLSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Allyl 4 Bromobenzyl Sulfide

Direct C-S Bond Formation Approaches to Allyl 4-bromobenzyl sulfide (B99878)

Direct formation of the C-S bond is the most common and straightforward strategy for synthesizing asymmetrical sulfides like Allyl 4-bromobenzyl sulfide. These methods include classical nucleophilic substitution reactions and modern transition-metal-catalyzed cross-coupling reactions.

Alkylation Reactions Employing Thiolates and Halogenated Precursors

A cornerstone of sulfide synthesis is the alkylation of a thiolate anion with an alkyl halide. This approach, based on the bimolecular nucleophilic substitution (SN2) mechanism, offers two primary pathways for the synthesis of this compound, differing in the choice of the nucleophile and the electrophile. Thiolates are excellent nucleophiles, and both allylic and benzylic halides are highly reactive electrophiles, facilitating these transformations.

In this pathway, 4-bromobenzenethiol is deprotonated by a base to form the corresponding 4-bromobenzenethiolate anion. This potent nucleophile then reacts with an allyl halide, such as allyl bromide or allyl chloride, to displace the halide and form the desired thioether.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction. A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃), depending on the specific reaction conditions.

Table 1: Representative Conditions for Synthesis via 4-Bromobenzenethiolate Alkylation

| 4-Bromobenzenethiol Source | Allyl Halide | Base | Solvent | Typical Temperature |

| 4-Bromobenzenethiol | Allyl Bromide | K₂CO₃ | Acetone | Reflux |

| 4-Bromobenzenethiol | Allyl Chloride | NaH | DMF | Room Temperature |

| 4-Bromobenzenethiol | Allyl Bromide | NaOH | Ethanol/Water | 50 °C |

This method is often favored due to the commercial availability of 4-bromobenzenethiol nih.govwikipedia.orgtcichemicals.com and various allyl halides.

An alternative, equally viable SN2 approach involves the reaction of an allyl thiolate with a 4-bromobenzyl halide. Here, allyl mercaptan (prop-2-ene-1-thiol) is first treated with a base to generate the allyl thiolate anion. This nucleophile then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide or 4-bromobenzyl chloride, displacing the halide to form this compound.

Similar to the previous method, this reaction is typically performed in polar aprotic solvents. The choice of base and solvent can be tailored to optimize the reaction yield and rate. The synthesis of the 4-bromobenzyl bromide precursor is often achieved through the radical bromination of 4-bromotoluene using N-bromosuccinimide (NBS). chadsprep.comwikipedia.orgmanac-inc.co.jp

Table 2: Representative Conditions for Synthesis via Allyl Thiolate Alkylation

| Allyl Thiol Source | 4-Bromobenzyl Halide | Base | Solvent | Typical Temperature |

| Allyl Mercaptan | 4-Bromobenzyl Bromide | NaOEt | Ethanol | Reflux |

| Allyl Mercaptan | 4-Bromobenzyl Chloride | Cs₂CO₃ | Acetonitrile | 60 °C |

| Allyl Mercaptan | 4-Bromobenzyl Bromide | t-BuOK | THF | Room Temperature |

This route benefits from the high reactivity of benzylic halides in SN2 reactions. chemistrysteps.com

Cross-Coupling Strategies for C-S Bond Formation

While classical alkylation methods are effective, the field of organic synthesis has seen significant growth in transition-metal-catalyzed reactions for C-S bond formation. rsc.orgguidechem.com These methods often offer milder reaction conditions, broader functional group tolerance, and higher efficiency compared to traditional approaches. chemistry-reaction.comprepchem.com

Various transition metals, including palladium, copper, and nickel, have been shown to effectively catalyze the formation of C-S bonds. For the synthesis of this compound, these strategies could involve coupling 4-bromobenzyl bromide with an allyl thiol or, alternatively, coupling an aryl halide like 1,4-dibromobenzene with allyl thiol.

Palladium-Catalyzed Coupling: Palladium complexes, often ligated with phosphines such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are widely used for C-S cross-coupling. The reaction typically involves an aryl halide (or triflate) and a thiol in the presence of a base. A plausible route would be the coupling of 4-bromobenzyl bromide with allyl mercaptan.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a powerful and more economical alternative to palladium for C-S bond formation. Nickel complexes can promote the coupling of aryl chlorides with thiols, which are often less reactive in palladium-catalyzed systems. A nickel-catalyzed reaction could also couple allyl acetates or carbonates with 4-bromobenzenethiol.

Copper-Catalyzed Coupling: Copper-catalyzed "Ullmann-type" condensations are a classic method for forming aryl-heteroatom bonds. Modern variations use various copper(I) sources and ligands to couple aryl halides with thiols under milder conditions than the traditional high-temperature procedures.

Table 3: Examples of Transition-Metal Catalyzed Systems for C-S Bond Formation

| Metal Catalyst | Ligand | Reactant 1 | Reactant 2 | Base |

| Pd₂(dba)₃ | Xantphos | 4-Bromobenzyl Bromide | Allyl Mercaptan | Cs₂CO₃ |

| NiCl₂(dppp) | dppp | 4-Bromobenzyl Chloride | Sodium Allylthiolate | - |

| CuI | Phenanthroline | 1,4-Dibromobenzene | Allyl Mercaptan | K₃PO₄ |

These catalytic methods represent a significant advancement, providing access to aryl sulfides under conditions that tolerate a wide array of other functional groups. rsc.orgchemistry-reaction.com

Indirect Synthetic Routes to this compound via Functional Group Transformations

Indirect routes involve the synthesis of a related sulfide compound followed by a chemical modification to install the required functional group. This strategy can be advantageous if the starting materials for the direct routes are inaccessible or if the desired functional group is incompatible with the C-S bond-forming conditions.

A plausible indirect synthesis of this compound could start from Allyl benzyl (B1604629) sulfide. The target compound could then be formed via electrophilic aromatic substitution. Specifically, the bromination of the aromatic ring at the para-position would yield the final product. This reaction would typically employ a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst. Care must be taken to select conditions that favor aromatic bromination over addition to the allyl double bond. Using NBS without a radical initiator in a polar solvent would favor the electrophilic aromatic substitution pathway. chadsprep.com

Another potential indirect route could involve the Pummerer rearrangement. chemistry-reaction.comorganicreactions.orgwikipedia.org This reaction transforms a sulfoxide (B87167) with an alpha-hydrogen into an α-acyloxy thioether. wikipedia.org While not a direct conversion, a multi-step sequence involving the oxidation of a precursor sulfide to a sulfoxide, followed by a Pummerer-type rearrangement and subsequent functional group manipulations, could theoretically lead to the target molecule, although this would be a more complex and less common approach.

Reductive Pathways from Oxidized Sulfur Precursors (e.g., Sulfoxides, Sulfones)

One indirect route to synthesizing this compound involves the deoxygenation of its corresponding oxidized sulfur precursors: Allyl 4-bromobenzyl sulfoxide and Allyl 4-bromobenzyl sulfone. This two-step strategy first requires the oxidation of a sulfide to the desired oxidation state (sulfoxide or sulfone), followed by a subsequent reduction to yield the target sulfide.

The precursor, Allyl 4-bromobenzyl sulfoxide, can be prepared via controlled oxidation of the sulfide using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid. nih.gov Further oxidation with an excess of H₂O₂ or a stronger oxidant would yield the corresponding sulfone. nih.gov

Once the sulfoxide or sulfone precursor is obtained, it can be reduced back to the sulfide. A variety of reagents are effective for the deoxygenation of sulfoxides. organic-chemistry.org For instance, the combination of triflic anhydride and potassium iodide, or sodium borohydride with iodine, can achieve this transformation chemoselectively, often leaving other functional groups intact. organic-chemistry.org Similarly, alkyl and aryl benzyl sulfoxides can be reduced to their corresponding sulfides using benzyl bromide in dimethylformamide. thieme-connect.com

The reduction of sulfones to sulfides is a more challenging transformation due to the higher oxidation state and stability of the sulfonyl group. However, powerful reducing agents can effect this change. A combination of lithium aluminium hydride (LiAlH₄) and titanium tetrachloride has been shown to rapidly reduce various sulfones to sulfides. rsc.org Other methods include the use of B(C₆F₅)₃ as a catalyst with a hydrosilane as the hydride source, which is effective for reducing alkyl/aryl sulfones. thieme-connect.com Reductive desulfonylation can also be accomplished with active metals like magnesium. wikipedia.org

Table 1: Selected Reagents for the Reduction of Sulfoxides and Sulfones

| Precursor Class | Reagent/System | Notes |

| Sulfoxides | Triflic Anhydride / Potassium Iodide | Chemoselective, tolerates various functional groups. organic-chemistry.org |

| Sulfoxides | Sodium Borohydride / Iodine | Achieves chemoselective deoxygenation. organic-chemistry.org |

| Sulfoxides | Benzyl Bromide in DMF | Effective for alkyl and aryl benzyl sulfoxides. thieme-connect.com |

| Sulfones | Lithium Aluminium Hydride / TiCl₄ | Provides rapid reduction in high yields. rsc.org |

| Sulfones | B(C₆F₅)₃ / Et₃SiH | Catalytic system for deoxygenation. thieme-connect.com |

| Sulfones | Magnesium Metal | Effective in alcoholic solvents. wikipedia.org |

Radical-Mediated Sulfonylation Followed by Derivatization

A synthetic strategy involving radical chemistry can be employed to first construct the carbon-sulfur-carbon backbone as a sulfone, which is then derivatized via reduction. This pathway involves the formation of Allyl 4-bromobenzyl sulfone through a radical-mediated sulfonylation reaction.

Allylic sulfones can be synthesized via three-component reactions under visible light irradiation, where alkyltrifluoroborates, sulfur dioxide, and allylic bromides are combined in the presence of a photocatalyst. researchgate.net Another approach involves the radical sulfonylation of Morita–Baylis–Hillman adducts (allylic bromides or acetates) with thiosulfonates. thieme.de In the context of the target molecule, a 4-bromobenzyl radical or a suitable precursor could be reacted with an allyl sulfonyl source, or an allyl radical with a 4-bromobenzyl sulfonyl source, to generate the desired Allyl 4-bromobenzyl sulfone. For example, metal sulfinates, generated from organometallic reagents and a sulfur dioxide surrogate like DABSO, can be trapped with electrophiles such as allyl and benzyl halides to form sulfones. organic-chemistry.orgorganic-chemistry.org

Once the Allyl 4-bromobenzyl sulfone intermediate is synthesized, the "derivatization" step consists of its reduction to the final sulfide product. This step is identical to the reductive pathways described in the previous section (2.2.1), utilizing strong reducing agents like LiAlH₄/TiCl₄ to remove the sulfonyl oxygens. rsc.orgwikipedia.org

Table 2: Radical-Mediated and Related Pathways to Sulfone Precursors

| Reaction Type | Precursors | SO₂ Source | Resulting Intermediate |

| Photocatalytic Three-Component Reaction | Potassium alkyltrifluoroborate, Allylic bromide | DABSO (surrogate) | Allylic sulfone researchgate.net |

| Radical Sulfonylation | Allylic bromide/acetate, Thiosulfonate | Thiosulfonate | Allyl aryl sulfone thieme.de |

| Nucleophilic Substitution | Grignard/Organolithium reagent, Benzyl halide | DABSO (surrogate) | Benzyl sulfone organic-chemistry.orgorganic-chemistry.org |

| Reductive Coupling | Allyl/Benzyl bromides, Thiosulfonates | Thiosulfonate | Sulfide and Sulfone organic-chemistry.org |

Rearrangement-Based Syntheses (e.g., Thio-Claisen Rearrangement of Precursors)

Rearrangement reactions, particularly the thio-Claisen rearrangement, offer a powerful method for C-C and C-S bond formation. The thio-Claisen rearrangement is the sulfur analogue of the Claisen rearrangement and proceeds as a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allyl vinyl sulfide or an allyl aryl sulfide. sethanandramjaipuriacollege.inwikipedia.org The reaction is typically concerted and proceeds through a cyclic transition state, often with high stereospecificity. wikipedia.orgorganic-chemistry.org

The classic thio-Claisen rearrangement of an allyl aryl sulfide involves heating to induce a rearrangement that forms an ortho-allyl thiophenol. sethanandramjaipuriacollege.in For this compound, which is an allyl benzyl sulfide, this rearrangement is not directly applicable for the final bond construction. However, it can be envisioned as a key step in the synthesis of a necessary precursor.

For example, a suitably substituted allyl aryl sulfide could undergo a thio-Claisen rearrangement to form a complex thiophenol. This thiophenol could then be subjected to further reaction, such as alkylation on the sulfur atom with 4-bromobenzyl bromide, to build the final target structure. The power of this method lies in its ability to construct complex scaffolds with precise control of connectivity. sethanandramjaipuriacollege.in The rearrangement of S-allylic ketene aminothioacetals, for instance, occurs readily at room temperature to create new stereocenters. doi.org

Table 3: General Classes of Thio-Claisen Rearrangements

| Precursor Type | Rearrangement Product | General Conditions |

| Allyl Aryl Sulfide | ortho-Allyl Thiophenol | Thermal (heating) sethanandramjaipuriacollege.in |

| Allyl Vinyl Sulfide | γ,δ-Unsaturated Thiocarbonyl | Thermal (heating) sethanandramjaipuriacollege.in |

| S-Allylic Ketene Aminothioacetals | α-Allylic-β-hydroxy Thioamides | Room Temperature doi.org |

Exploration of Stereoselective and Asymmetric Synthesis of this compound and Analogues

The target molecule, this compound, is achiral as it contains no stereocenters and possesses a plane of symmetry. Therefore, an exploration of its own stereoselective synthesis is not applicable. However, the principles of asymmetric synthesis can be applied to produce chiral analogues, either by introducing a stereocenter on the carbon framework or by creating a chiral sulfoxide.

A primary strategy for creating a chiral analogue is the asymmetric oxidation of the sulfide to a sulfoxide. researchgate.net In the resulting Allyl 4-bromobenzyl sulfoxide, the sulfur atom becomes a stereogenic center. Numerous methods exist for the enantioselective oxidation of sulfides. researchgate.net Metal-catalyzed systems, such as those based on titanium or vanadium complexes with chiral ligands, are commonly used with hydroperoxide oxidants. researchgate.net This approach can provide access to enantioenriched sulfoxides, which are valuable chiral auxiliaries and intermediates in organic synthesis. nih.gov

Alternatively, chiral analogues can be synthesized by creating a stereocenter within the carbon skeleton. Transition metal-catalyzed asymmetric allylic substitution reactions are powerful tools for forming enantiomerically enriched C-S bonds. rsc.org For instance, iridium-catalyzed asymmetric allylation can be used to react a thiol or a masked thiol equivalent with a vinyl ethylene carbonate, leading to chiral β-hydroxy allylic sulfides with high enantioselectivity. rsc.orgrsc.org Such a strategy could be adapted to synthesize analogues of this compound that bear a chiral center on the allyl moiety.

Table 4: Strategies for Asymmetric Synthesis of Chiral Analogues

| Strategy | Chiral Moiety | Method | Example |

| Asymmetric Oxidation | Chiral Sulfoxide (Stereogenic Sulfur) | Metal-catalyzed oxidation with chiral ligands | Kagan or Modena oxidation protocols researchgate.net |

| Asymmetric C-S Bond Formation | Chiral Allyl Group (Stereogenic Carbon) | Iridium-catalyzed asymmetric allylation | Reaction of a thiol with a prochiral allyl source rsc.orgrsc.org |

Mechanistic Investigations of Allyl 4 Bromobenzyl Sulfide Reactivity

Electron-Transfer Mechanisms in Allyl Sulfide (B99878) Systems

Electron-transfer reactions are fundamental to understanding the reactivity of many organic sulfur compounds. In the case of allyl sulfide systems, these mechanisms often involve the formation of radical ion intermediates that dictate the subsequent reaction pathways.

The sulfur atom in Allyl 4-bromobenzyl sulfide can undergo single-electron oxidation to form a diorganosulfide radical cation, [R₂S]•+. researchgate.net This process can be initiated through various methods, including electrochemical oxidation, sensitizer-assisted photolysis, or chemical oxidation. researchgate.net These radical cations are typically short-lived, highly reactive intermediates. researchgate.net The redox chemistry of allyl sulfides can lead to the formation of various radical species, such as thiyl and perthiyl radicals, which can subsequently react with other molecules or undergo further redox processes. researchgate.net

The stability and behavior of the allyl sulfide radical cation are influenced by the structure of the molecule. The allyl group provides resonance stabilization to the radical, delocalizing the unpaired electron and positive charge over the sulfur and the allyl moiety. This delocalization is a key factor in its subsequent reactivity. Allylic radicals, cations, and anions are all stabilized by resonance, which delocalizes the charge or radical electron across the terminal carbons of the allyl system. openochem.org

Single-electron transfer (SET) is a plausible mechanistic pathway in reactions involving this compound, owing to the presence of both an electron-rich sulfide and an aryl bromide group. Many reactions traditionally viewed as polar may proceed through SET processes. semanticscholar.org SET can be initiated by various means, including photochemical induction, metal catalysis, or the use of strong reducing agents like alkali metals. organic-chemistry.orglibretexts.org

The 4-bromobenzyl moiety can participate in SET by accepting an electron, which can lead to the reductive cleavage of the carbon-bromine bond to form an aryl radical. researchgate.netrsc.org This is a common pathway for aryl halides. researchgate.net Concurrently, the sulfide portion of the molecule can engage in SET pathways. For instance, in copper-catalyzed reactions, a Cu(I)-thiolate complex can be formed, which then participates in a photoinduced SET/radical pathway for C–X bond cleavage. organic-chemistry.org Mechanistic studies suggest that such processes involve radical intermediates rather than concerted oxidative addition. organic-chemistry.org

Table 1: Initiation Methods for Single-Electron Transfer (SET) Processes

| Initiation Method | Description | Relevant Moiety |

| Photochemical | Use of light to excite a molecule, which can then accept or donate an electron. This can be done directly or with a photosensitizer. organic-chemistry.orgacs.org | Sulfide, Aryl Bromide |

| Metal-Catalyzed | Transition metals, such as copper, can facilitate electron transfer, often through the formation of organometallic intermediates. organic-chemistry.org | Sulfide, Aryl Bromide |

| Chemical Reductants | Strong reducing agents, like alkali metals (e.g., sodium, lithium), can donate an electron to an organic substrate. libretexts.org | Aryl Bromide |

| Mechanical Force | Mechanical energy (e.g., ball milling) with piezoelectric materials can induce electron transfer to generate radicals from precursors like aryl halides. researchgate.net | Aryl Bromide |

Nucleophilic and Electrophilic Characteristics of the Sulfur Center

The sulfur atom in this compound is characterized by its chemical ambivalence, capable of acting as both a nucleophile and, upon activation, an electrophilic center.

Due to the presence of lone pairs of electrons, the sulfur atom in a sulfide is nucleophilic. The nucleophilicity of sulfur is significantly greater than that of oxygen in analogous ethers. libretexts.orglibretexts.org This heightened nucleophilicity allows sulfides to readily participate in Sₙ2 reactions. A characteristic reaction is the attack on an alkyl halide to form a stable ternary sulfonium (B1226848) salt. libretexts.orglibretexts.org

In this process, the sulfur atom of this compound acts as the nucleophile, attacking the electrophilic carbon of a reagent like an alkyl halide, leading to the formation of an allylic benzylic sulfonium salt.

While inherently nucleophilic, the sulfur center of this compound can be rendered electrophilic through activation. The most common method of activation is the conversion of the sulfide into a sulfonium salt, as described above. The resulting positively charged sulfur atom is a powerful electron-withdrawing group, which makes the adjacent carbon atoms electrophilic. libretexts.org

Furthermore, the sulfonium moiety is an excellent leaving group, far superior to a neutral sulfide. libretexts.org This allows for subsequent Sₙ2 reactions where a nucleophile attacks one of the carbons attached to the sulfur, displacing a neutral dialkyl sulfide. This reactivity is central to the role of S-adenosylmethionine (SAM) in biological methylation reactions, where a methyl group is transferred from a sulfonium center to a nucleophile. libretexts.org Another method of activation involves the oxidation of the sulfide to a sulfoxide (B87167) or sulfone, which also enhances the reactivity of adjacent atoms. libretexts.org

Table 2: Reactivity of Activated Sulfur Moieties

| Activated Form | Method of Formation | Subsequent Reactivity | Product Type |

| Sulfonium Salt | Reaction with an alkyl halide (electrophile). libretexts.org | Nucleophilic substitution at an adjacent carbon. | New sulfide and alkylated nucleophile. |

| Sulfoxide | Oxidation of the sulfide. libretexts.org | Thermal elimination (e.g., Cope elimination), Pummerer rearrangement. | Alkene, α-substituted sulfide. |

| Sulfone | Further oxidation of the sulfoxide. libretexts.org | Stabilizes adjacent carbanions; can act as a leaving group in some reactions. | Varies depending on reaction. |

Intramolecular Rearrangements Involving the Allyl and Benzyl (B1604629) Sulfide Moieties

Allyl sulfides are well-known to undergo intramolecular rearrangements, most notably sigmatropic rearrangements. These reactions proceed through concerted, pericyclic transition states and are a powerful tool for carbon-carbon bond formation.

For a compound like this compound, a key potential rearrangement is the organic-chemistry.orgnih.gov-sigmatropic rearrangement. This reaction, often referred to as the Doyle-Kirmse reaction in the context of reactions with diazo compounds, proceeds through a sulfur ylide intermediate. nih.govnih.gov The process is initiated by the formation of a sulfur ylide, which can be generated by the reaction of the sulfide with a carbene or a metal-carbene complex. nih.gov

Once formed, the sulfur ylide rapidly rearranges. The organic-chemistry.orgnih.gov-sigmatropic pathway is generally favored for allylic ylides and involves a five-membered cyclic transition state, leading to a homoallylic sulfide product. nih.govnih.gov A competing, but often less favorable, pathway is the researchgate.netnih.gov-sigmatropic rearrangement (Stevens rearrangement). The selectivity between these pathways can be influenced by the substituents on the sulfide and the reaction conditions. nih.gov

Table 3: Comparison of Potential Intramolecular Rearrangements

| Rearrangement Type | Intermediate | Transition State | Key Feature |

| organic-chemistry.orgnih.gov-Sigmatropic (Doyle-Kirmse) | Sulfur Ylide | Five-membered, concerted | Thermodynamically favored for allylic systems; proceeds via a "free ylide" mechanism. nih.gov |

| researchgate.netnih.gov-Sigmatropic (Stevens) | Sulfur Ylide | Dissociative radical pair or concerted | Often requires higher energy; can compete with the organic-chemistry.orgnih.gov pathway. |

Thio-Claisen Rearrangement Pathways

The Thio-Claisen rearrangement is the sulfur analogue of the Claisen rearrangement, a well-known researchgate.netresearchgate.net-sigmatropic reaction. wikipedia.org In the context of this compound, this rearrangement would involve the thermal or Lewis acid-catalyzed intramolecular reorganization of the molecule.

The reaction proceeds through a concerted, cyclic transition state, where the C-S bond of the allyl group cleaves and a new C-C bond forms between the C3 of the allyl group and the ortho position of the aromatic ring of the benzyl group. This initially produces a non-aromatic intermediate, which then tautomerizes to restore aromaticity, yielding a substituted thiophenol.

The general pathway for the Thio-Claisen rearrangement of a substituted allyl benzyl sulfide is as follows:

| Reactant | Conditions | Intermediate | Product | Rearrangement Type |

| This compound | Heat or Lewis Acid | Dienone-like thioether | 2-allyl-4-bromo-benzylthiol | researchgate.netresearchgate.net-Sigmatropic |

Influence of the 4-Bromobenzyl Substituent on Reaction Pathways

The 4-bromobenzyl group in this compound plays a crucial role in directing the course and rate of its reactions through both electronic and steric effects.

Electronic Effects and Aromatic Ring Activation

The bromine atom at the para position of the benzyl group exerts two opposing electronic effects: an electron-withdrawing inductive effect and an electron-donating resonance effect. Due to the high electronegativity of bromine, it pulls electron density away from the aromatic ring through the sigma bond network (inductive effect). Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene (B151609) ring (resonance effect).

In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic attack. However, the resonance effect, which donates electron density to the ortho and para positions, makes the 4-bromobenzyl group an ortho, para-director in electrophilic aromatic substitution reactions. In the context of the Thio-Claisen rearrangement, the electronic nature of the 4-bromo substituent can influence the stability of the transition state and thus the reaction rate. Studies on benzyl-Claisen rearrangements have shown that electron-donating and neutral substituents, such as bromo, can give good yields, while strongly electron-withdrawing groups tend to lead to decomposition under harsh reaction conditions. uq.edu.au

Reactivity of the Benzyl Bromide Moiety in Subsequent Transformations

The product of a rearrangement of this compound, or the starting material itself, retains a 4-bromobenzyl moiety. The C-Br bond on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions due to the high strength of the sp2 C-Br bond. However, the benzylic C-S bond can be cleaved under certain reductive conditions.

More significantly, the aromatic bromine atom allows for a range of subsequent transformations, making it a versatile functional handle. For instance, it can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds.

An illustrative example of a subsequent transformation is the Suzuki coupling of a rearranged product:

| Reactant | Coupling Partner | Catalyst | Product |

| 2-allyl-4-bromo-benzylthiol | Phenylboronic acid | Pd(PPh3)4 | 2-allyl-4-phenyl-benzylthiol |

This reactivity allows for the further elaboration of the molecular scaffold, making this compound a useful building block in organic synthesis.

Advanced Spectroscopic and Structural Characterization of Allyl 4 Bromobenzyl Sulfide

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

The solid-state packing of Allyl 4-bromobenzyl sulfide (B99878) would be governed by various non-covalent interactions, leading to a specific supramolecular assembly. Key predicted interactions include:

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the sulfur atom of a neighboring molecule, influencing the crystal packing.

C-H···π Interactions: The hydrogen atoms of the allyl and benzyl (B1604629) groups can engage in C-H···π interactions with the aromatic ring of an adjacent molecule. These interactions are crucial in stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is a powerful technique for probing the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Allyl CH₂ | ~3.4 - 3.6 | d |

| Allyl CH | ~5.7 - 5.9 | m |

| Allyl =CH₂ | ~5.0 - 5.2 | m |

| Benzyl CH₂ | ~4.1 | s |

| Aromatic CH | ~7.1 - 7.4 | m |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Allyl CH₂ | ~39 |

| Allyl CH | ~134 |

| Allyl =CH₂ | ~117 |

| Benzyl CH₂ | ~39 |

| Aromatic C-Br | ~121 |

| Aromatic CH | ~132, 131 |

| Aromatic C-S | ~136 |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the allyl group.

HSQC: An HSQC spectrum would establish the correlation between each proton and its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Allyl 4-bromobenzyl sulfide (C₁₀H₁₁BrS), the expected exact mass can be calculated.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M]⁺ | 241.9819 |

| [M+H]⁺ | 242.9897 |

| [M+Na]⁺ | 264.9717 |

In addition to precise mass determination, HRMS provides information about the fragmentation pattern of the molecule under ionization. The fragmentation of this compound would likely involve the cleavage of the C-S bonds and fragmentation of the allyl and benzyl groups, providing further structural confirmation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural characterization of molecules. These methods probe the vibrational energy levels of a molecule, providing a unique spectral fingerprint that is highly specific to its covalent bond structure and functional groups. For this compound, IR and Raman spectroscopy are instrumental in identifying its key structural motifs, namely the allyl group, the 4-bromobenzyl group, and the sulfide linkage.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In contrast, Raman spectroscopy is a light scattering technique where a molecule is irradiated with a high-intensity monochromatic laser. The scattered light is analyzed, and the shifts in frequency relative to the incident radiation correspond to the molecule's vibrational frequencies. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Often, IR and Raman spectroscopy provide complementary information due to their different selection rules.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts. The presence of both an allyl group and a substituted benzene (B151609) ring leads to a rich and complex spectrum with distinct regions corresponding to different types of molecular vibrations.

Allyl Group Vibrations: The allyl group (CH₂=CH-CH₂-) gives rise to several characteristic bands. The C=C stretching vibration is typically observed in the 1650-1630 cm⁻¹ region. The C-H stretching vibrations of the vinyl group (=CH₂) are expected at higher frequencies, generally above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- group appears just below 3000 cm⁻¹. Additionally, various bending and wagging vibrations of the allyl group's C-H bonds produce signals in the fingerprint region (below 1500 cm⁻¹).

4-Bromobenzyl Group Vibrations: The 4-bromobenzyl moiety is characterized by vibrations of the benzene ring and the C-Br bond. Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ range. The characteristic C-C stretching vibrations of the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectrum, with specific out-of-plane C-H bending vibrations being indicative of para-substitution. The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range, due to the heavy bromine atom.

Sulfide Linkage Vibrations: The C-S stretching vibrations of the sulfide linkage are generally weak in the IR spectrum and are found in the 710-570 cm⁻¹ region. These bands can sometimes be difficult to distinguish in a complex spectrum but are an important feature for confirming the presence of the sulfide group.

By analyzing the positions, intensities, and shapes of the bands in the IR and Raman spectra, a detailed picture of the molecular structure of this compound can be constructed. The combination of these two vibrational spectroscopic techniques provides a comprehensive molecular fingerprint, allowing for unambiguous identification and structural elucidation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Allyl | =C-H Stretch | 3100 - 3000 | IR, Raman |

| Allyl | -C-H Stretch (sp³) | 3000 - 2850 | IR, Raman |

| Allyl | C=C Stretch | 1650 - 1630 | IR, Raman |

| Allyl | CH₂ Scissoring | ~1430 | IR |

| Allyl | =C-H Bend (out-of-plane) | 1000 - 900 | IR |

| 4-Bromobenzyl | Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| 4-Bromobenzyl | Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| 4-Bromobenzyl | C-H Bend (in-plane) | 1300 - 1000 | IR |

| 4-Bromobenzyl | C-H Bend (out-of-plane) | 900 - 800 | IR |

| 4-Bromobenzyl | C-Br Stretch | 700 - 500 | IR, Raman |

| Sulfide | C-S Stretch | 710 - 570 | IR (weak), Raman |

Computational and Theoretical Investigations of this compound Remain an Unexplored Area of Research

Despite a comprehensive search of scientific literature, no specific computational chemistry or theoretical studies focusing exclusively on the chemical compound this compound were identified. As a result, the detailed analysis of its quantum chemical properties and dynamic behavior, as requested, cannot be provided at this time.

The field of computational chemistry utilizes powerful tools like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict and analyze the properties of molecules. DFT calculations can offer deep insights into the electronic structure of a compound, including its optimized geometry, the distribution of electronic charge, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. Furthermore, DFT can be employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Molecular Dynamics simulations, on the other hand, provide a view of the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of a molecule, its stability in different chemical environments, and the nature of its interactions with solvents or other molecules. This includes phenomena such as aggregation and the effects of the solvent on the molecular structure and behavior.

The absence of dedicated research on this compound highlights a gap in the current scientific literature. Such studies would be valuable for a complete understanding of its chemical characteristics and potential applications. Future computational work would be necessary to generate the specific data required for a thorough analysis as outlined in the requested article structure.

Computational Chemistry and Theoretical Investigations of Allyl 4 Bromobenzyl Sulfide

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving organosulfur compounds. While direct computational studies on Allyl 4-bromobenzyl sulfide (B99878) are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations of analogous structures, such as allyl aryl sulfides and substituted benzyl (B1604629) sulfides. These studies help in predicting the likely reaction pathways, identifying key intermediates and transition states, and understanding the energetic landscape of potential transformations.

One of the most probable reaction pathways for Allyl 4-bromobenzyl sulfide is the thio-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement common to allyl aryl sulfides. acs.orgacs.org Computational studies on these rearrangements provide a framework for understanding how this compound might behave under thermal conditions.

Identification of Transition States and Reaction Pathways

Theoretical calculations, often employing density functional theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving structures similar to this compound. For the thio-Claisen rearrangement of allyl phenyl sulfide, a close analog, computational models have identified a chair-like transition state for the initial researchgate.netresearchgate.net-sigmatropic shift. researchgate.net This process would lead to an intermediate ortho-allyl-substituted thiophenol.

Subsequent reaction pathways for this intermediate, as suggested by computational studies on related systems, could involve cyclization to form fused heterocyclic compounds. semanticscholar.org The specific nature of these pathways and the stability of the intermediates and transition states would be influenced by the electronic effects of the 4-bromo substituent on the benzyl group. The electron-withdrawing nature of the bromine atom could affect the electron density distribution in the aromatic ring and the sulfur atom, thereby influencing the energetics of the rearrangement.

Furthermore, computational studies on the cyclization of benzyl alkynyl sulfides have highlighted the role of the benzyl group in stabilizing transition states. nih.gov While the allyl group in this compound is different from an alkynyl group, these studies underscore the importance of the benzyl moiety in directing reaction pathways.

Table 1: Postulated Reaction Intermediates in the Transformation of this compound based on Analogous Systems

| Intermediate | Description |

| Initial Reactant | This compound |

| Transition State 1 | Chair-like structure for the researchgate.netresearchgate.net-sigmatropic shift |

| Intermediate 1 | 2-allyl-5-bromobenzylthiol (postulated) |

| Transition State 2 | Transition state for subsequent cyclization |

| Product | Fused heterocyclic compound (e.g., a substituted thiophene) |

Note: This table is illustrative and based on reaction pathways of analogous compounds.

Calculation of Activation Energies and Thermodynamic Parameters

For instance, in the study of the base-induced cyclization of benzyl alkynyl sulfides, computational models provided the relative energies of intermediates and transition states, helping to rationalize the observed reaction outcomes. nih.gov Similarly, for the thio-Claisen rearrangement of allyl aryl sulfides, theoretical calculations have quantified the energy barriers associated with the sigmatropic shift.

The thermodynamic parameters for reactions involving this compound can be estimated by considering the stability of the reactants, intermediates, and products. The presence of the bromine atom is expected to have a discernible effect on the thermodynamics, potentially influencing bond dissociation energies and the stability of charged intermediates, should they form.

Table 2: Representative Calculated Thermodynamic Parameters for a Thio-Claisen Rearrangement of a Model Allyl Aryl Sulfide

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔG‡) | 25 - 35 |

| Enthalpy of Reaction (ΔH) | -10 to -20 |

| Gibbs Free Energy of Reaction (ΔG) | -15 to -25 |

Note: These values are representative and based on computational studies of analogous thio-Claisen rearrangements. The actual values for this compound would require specific calculations.

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Organic molecules with specific structural features, such as extended π-conjugation and the presence of electron-donating and electron-withdrawing groups, can exhibit significant non-linear optical (NLO) properties. jhuapl.edu These properties are of interest for applications in photonics and optoelectronics. This compound, with its aromatic ring, sulfur atom, and bromine substituent, possesses features that suggest it may have interesting NLO characteristics.

Computational methods are essential for predicting and understanding the NLO properties of molecules. Parameters such as molecular polarizability (α) and first-order hyperpolarizability (β) can be calculated using quantum chemical methods. These calculations can help in screening molecules for their potential NLO activity.

The presence of the sulfur atom, with its lone pairs of electrons, can contribute to the polarizability of the molecule. nih.gov The 4-bromobenzyl group acts as a π-system with an electron-withdrawing bromine atom, which can enhance the charge asymmetry and potentially lead to a larger hyperpolarizability.

Table 3: Predicted Contributions of Structural Moieties to NLO Properties of this compound

| Structural Moiety | Potential Contribution to NLO Properties |

| Allyl Group | Contributes to the overall molecular volume and electronic structure. |

| Sulfide Linkage | The sulfur atom's polarizability can enhance NLO response. nih.gov |

| Benzyl Group | The aromatic ring provides a π-electron system that can be polarized. |

| 4-Bromo Substituent | The electron-withdrawing nature can induce charge asymmetry, a key factor for NLO activity. |

Computational studies on sulfur-rich compounds and molecules containing halogens have shown that these elements can significantly influence NLO properties. illinois.eduresearchgate.net For this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors to predict its NLO response.

Table 4: Illustrative Calculated NLO Parameters for a Generic Aromatic Sulfide

| Parameter | Symbol | Representative Value (a.u.) |

| Mean Polarizability | <α> | 150 - 250 |

| First Hyperpolarizability | β | 100 - 500 |

Note: These values are for illustrative purposes to indicate the order of magnitude expected for such molecules and are not the result of direct calculations on this compound.

Synthetic Applications and Chemical Transformations of Allyl 4 Bromobenzyl Sulfide

Allyl 4-bromobenzyl sulfide (B99878) as a Versatile Synthetic Building Block

The strategic placement of distinct functional groups within Allyl 4-bromobenzyl sulfide makes it a powerful tool for synthetic chemists. The nucleophilic sulfur atom, the reactive allyl double bond, and the aryl bromide moiety, susceptible to cross-coupling reactions, provide a platform for diverse and intricate molecular elaborations.

Utilization in Carbon-Carbon Bond Forming Reactions

The allyl group within this compound is particularly amenable to various carbon-carbon bond-forming reactions. Transition metal-catalyzed reactions, such as the Heck and Suzuki couplings, can be employed to extend the carbon chain or introduce new functional groups at the allylic position. For instance, palladium-catalyzed cross-coupling reactions with organoboranes or organostannanes can lead to the formation of substituted allylic systems. While specific studies on this compound are not extensively documented, the general reactivity of allyl sulfides suggests its potential in such transformations.

Furthermore, the thioether moiety can activate the adjacent methylene group for deprotonation, creating a nucleophilic carbon center that can participate in alkylation and acylation reactions, thereby forging new carbon-carbon bonds.

Precursor for the Synthesis of Novel Organosulfur Heterocycles

The inherent functionality of this compound makes it an ideal starting material for the construction of a variety of sulfur-containing heterocyclic compounds. Intramolecular cyclization strategies can be employed to generate thiophenes, thiazoles, and other related ring systems. For example, under appropriate conditions, the allyl group can undergo isomerization to a propenyl sulfide, which can then participate in cyclization reactions.

Additionally, the bromine atom on the phenyl ring provides a handle for intramolecular cyclization via palladium-catalyzed C-S bond formation, leading to the synthesis of benzothiophene derivatives. The versatility of this precursor allows for the generation of a library of diverse organosulfur heterocycles with potential applications in medicinal chemistry and materials science.

Targeted Functional Group Transformations of this compound

The selective modification of each functional group within this compound allows for a stepwise and controlled approach to the synthesis of complex target molecules.

Selective Reactions at the Allyl Moiety (e.g., Olefin Metathesis, Hydrofunctionalization)

The double bond of the allyl group is a prime site for a range of chemical transformations. Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, can be applied to this compound. Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts, can introduce new substituents, while ring-closing metathesis of a diene-containing derivative could lead to cyclic structures.

Hydrofunctionalization reactions, such as hydroboration-oxidation, hydrohalogenation, and dihydroxylation, allow for the introduction of various functional groups across the double bond, further expanding the synthetic utility of this building block.

Chemical Transformations Involving the Bromine Substituent (e.g., Cross-Coupling)

The bromine atom on the 4-bromobenzyl group is a key site for modification through various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Stille, and Sonogashira couplings enable the introduction of aryl, vinyl, and alkynyl groups, respectively. These transformations are fundamental in constructing complex aromatic and conjugated systems. The ability to functionalize this position significantly enhances the molecular diversity that can be achieved starting from this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl |

| Stille Coupling | Organostannane reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl/Vinyl |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-Vinyl |

Q & A

Q. What are the established synthetic routes for preparing allyl 4-bromobenzyl sulfide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, asymmetric synthesis methods involving α-substituted sulfonates have been reported, where 4-bromobenzyl groups act as substituents (R2) in sulfide formation . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of allyl thiol to 4-bromobenzyl halide. Optimization studies suggest that anhydrous conditions and catalytic bases (e.g., K₂CO₃) improve yields by minimizing hydrolysis side reactions.

Q. How is the molecular structure of this compound characterized, and what tools validate its purity?

Structural confirmation relies on NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). The SMILES string C=CCSCc1ccc(Br)cc1 defines connectivity, while X-ray crystallography or computational modeling (e.g., DFT) can resolve stereoelectronic effects . Purity is assessed via HPLC (>98% area) and melting point analysis. For advanced validation, gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, and elemental analysis confirms stoichiometry (C, H, S, Br ratios) .

Q. What are the key reactivity patterns of this compound under oxidative or nucleophilic conditions?

The sulfide’s sulfur atom acts as a nucleophilic site, reacting with electrophiles like peroxides to form sulfoxides/sulfones. The allyl group undergoes electrophilic additions (e.g., bromination) or cycloadditions. The 4-bromobenzyl moiety participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling functionalization of the aromatic ring. Controlled oxidation with mCPBA yields sulfoxide derivatives, while strong bases (e.g., LDA) may deprotonate allylic positions, leading to elimination or rearrangement .

Advanced Research Questions

Q. How do monooxygenases catalyze the selective oxidation of this compound, and what mechanistic insights explain substrate specificity?

Flavoprotein monooxygenases (FMOs) catalyze sulfide-to-sulfoxide conversions via a radical intermediate. Studies on related sulfides (e.g., allyl phenyl sulfide) reveal that enzyme-substrate docking depends on hydrophobic interactions with the benzyl group and steric accessibility of the sulfur atom. HdFMO, for instance, shows higher activity toward bulkier substrates due to its spacious active site, but electronic effects (e.g., electron-withdrawing Br) may reduce conversion rates by destabilizing transition states . Kinetic isotope effect (KIE) studies and QM/MM simulations can further elucidate rate-limiting steps .

Q. What computational strategies predict the regioselectivity of this compound in radical-mediated polymer crosslinking?

Density functional theory (DFT) calculations map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For allyl sulfides in hydrogels, β-scission of thiyl radical adducts determines crosslink reversibility. MD simulations model network degradation under photo-triggered radical attack, predicting stress relaxation rates based on allyl sulfide concentration (e.g., 6.4 mM in hydrogels) and Flory-Stockmayer gelation thresholds .

Q. How does this compound perform as a dynamic covalent linker in stimuli-responsive materials?

In photo-click hydrogels, allyl sulfide groups enable reversible thiol exchange via thiyl radical-mediated β-scission. This mechanism allows dynamic patterning of biochemical ligands (e.g., RGD peptides) for controlled cell adhesion. Stress relaxation experiments show that networks with 22% allyl sulfide crosslinker retain structural integrity while permitting localized degradation under 720 nm two-photon irradiation . Applications include programmable drug release and 3D bioprinting.

Q. What analytical challenges arise in quantifying degradation products of this compound in environmental matrices?

LC-MS/MS with MRM (multiple reaction monitoring) is essential for detecting trace sulfoxide/sulfone byproducts. Challenges include matrix effects (e.g., interference from organic matter) and photodegradation during sample preparation. Solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity for volatile derivatives like allyl methyl sulfide, but brominated aromatics require derivatization (e.g., silylation) for optimal ionization .

Methodological Recommendations

- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture and oxygen, critical for thiol-ene reactions .

- Enzymatic Assays : Screen FMO activity under anaerobic conditions to isolate oxidase vs. reductase pathways .

- Computational Modeling : Combine DFT with machine learning (e.g., QSAR) to predict sulfoxide stereochemistry .

- Material Characterization : Employ rheometry and AFM to correlate allyl sulfide content with hydrogel viscoelasticity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.